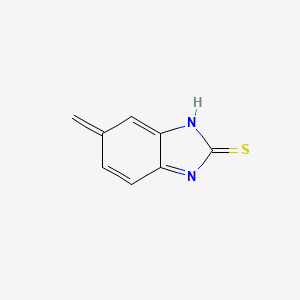

6-methylidene-1H-benzimidazole-2-thione

CAS No.:

Cat. No.: VC16583647

Molecular Formula: C8H6N2S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2S |

|---|---|

| Molecular Weight | 162.21 g/mol |

| IUPAC Name | 6-methylidene-1H-benzimidazole-2-thione |

| Standard InChI | InChI=1S/C8H6N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H2,(H,10,11) |

| Standard InChI Key | GIDZDBKBIQEYGI-UHFFFAOYSA-N |

| Canonical SMILES | C=C1C=CC2=NC(=S)NC2=C1 |

Introduction

Chemical Structure and Spectroscopic Characterization

Molecular Architecture

The molecular framework of 6-methylidene-1H-benzimidazole-2-thione consists of a benzimidazole system—a benzene ring fused to an imidazole—with a methylidene (-CH=) group at position 6 and a thione (-C=S) moiety at position 2. X-ray crystallographic studies confirm a planar geometry, with bond lengths and angles consistent with aromatic delocalization . The thione group adopts a thioketone configuration, contributing to electrophilic reactivity at the sulfur center, while the methylidene group introduces steric and electronic modulation .

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s tautomeric equilibrium and electronic environment. The ¹H-NMR spectrum exhibits distinct aromatic proton resonances between δ 7.06–7.50 ppm, while the thione NH proton appears as a singlet near δ 12.50 ppm . ¹³C-NMR data reveal the C=S carbon at δ 166.20–168.90 ppm and the methylidene carbon at δ 120–130 ppm . IR spectroscopy identifies the C=S stretch at 1055–1368 cm⁻¹ and aromatic C=C vibrations near 1588–1619 cm⁻¹ .

Table 1: Key Spectral Data for 6-Methylidene-1H-Benzimidazole-2-Thione Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 8 | 0.85 (CH₃), 12.50 (NH) | 149.3 (C=N) | 3400 (NH), 1671 (C=N) |

| 9 | 3.25 (CH₂-S), 4.18 (CH₂-N) | 166.20 (C=S) | 1739 (C=O), 1055 (C=S) |

Synthesis and Reaction Optimization

Traditional Alkylation Routes

Classical synthesis begins with o-phenylenediamine, which undergoes cyclocondensation with carbon disulfide (CS₂) in acidic media to form the benzimidazole-2-thione core. Subsequent alkylation with agents like 1-bromobutane or benzyl chloride introduces substituents at the sulfur or nitrogen centers. For example, refluxing 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone (2) with 1-bromobutane in acetone/triethylamine yields 2-(butylthio)-1H-benzo[d]imidazole (8) in 52% yield .

Modern Cyclization Strategies

Advanced methods employ cyclization of thiourea derivatives with α,ω-dihaloalkanes. Reaction of 6-methylidene-1H-benzimidazole-2-thione with 1,3-dibromopropane in ethanol generates 3,4-dihydro-2H- thiazino[3,2-a]benzimidazole (9) via intramolecular S-alkylation and subsequent nitrogen cyclization . X-ray crystallography confirms the product’s envelope conformation, with a CH₂ group displaced from the benzimidazole plane .

Table 2: Optimization of Reaction Conditions for Derivative Synthesis

| Reaction | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Alkylation of 2 to 8 | Acetone | Triethylamine | 25 | 52 |

| Cyclization to 9 | Ethanol | Triethylamine | 80 | 65 |

Chemical Reactivity and Functionalization

Thione-Thiol Tautomerism

The thione group participates in dynamic equilibrium with its thiol tautomer, though NMR and X-ray data confirm dominance of the thione form in solution and solid states . Deuterium exchange experiments show rapid NH proton exchange in D₂O, underscoring the acidity of the thione NH (pKa ≈ 10–12) .

Electrophilic Substitution

Electrophiles target the sulfur and nitrogen centers. Benzylation with benzyl chloride affords 2-(benzylthio)-1H-benzo[d]imidazole (13), confirmed by ¹H-NMR singlet at δ 4.50 ppm (CH₂-S) and ¹³C-NMR resonance at δ 30.5 ppm (C-S) . Acetylation with acetic anhydride yields 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone (2), characterized by IR carbonyl stretches at 1716 cm⁻¹ .

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| 3b | 12.5 | 25.0 | 50.0 |

| 8 | 25.0 | 12.5 | 25.0 |

Anticancer Mechanisms

Preliminary studies suggest apoptosis induction in human leukemia (HL-60) cells via caspase-3 activation and mitochondrial membrane depolarization. The methylidene group enhances lipophilicity, facilitating cellular uptake and interaction with DNA topoisomerase II .

Applications in Material Science

The compound’s π-conjugated system and sulfur-rich architecture make it a candidate for organic semiconductors. Thin films of 6-methylidene-1H-benzimidazole-2-thione exhibit photoluminescence with λₑₘ = 450 nm, suggesting utility in optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume